molecular formula C3F6N2O2 B14285290 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane CAS No. 137541-04-9

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane

Cat. No.: B14285290
CAS No.: 137541-04-9
M. Wt: 210.03 g/mol
InChI Key: PJAQVAWUKHRUBL-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two nitroso groups attached to a propane backbone

Preparation Methods

The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane typically involves the introduction of fluorine atoms and nitroso groups onto a propane backbone. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product.

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitroso groups to other functional groups.

    Substitution: The fluorine atoms can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.

    Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Industry: Used in the production of specialized materials and as a precursor for other fluorinated compounds.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane exerts its effects involves its interaction with molecular targets through its fluorine atoms and nitroso groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane can be compared with other fluorinated compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.

    Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: Used in lithium-sulfur batteries. The uniqueness of this compound lies in its combination of fluorine atoms and nitroso groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

137541-04-9

Molecular Formula

C3F6N2O2

Molecular Weight

210.03 g/mol

IUPAC Name

1,1,2,2,3,3-hexafluoro-1,3-dinitrosopropane

InChI

InChI=1S/C3F6N2O2/c4-1(5,2(6,7)10-12)3(8,9)11-13

InChI Key

PJAQVAWUKHRUBL-UHFFFAOYSA-N

Canonical SMILES

C(C(N=O)(F)F)(C(N=O)(F)F)(F)F

Origin of Product

United States

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